(2r,3r)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol

Description

Molecular Architecture

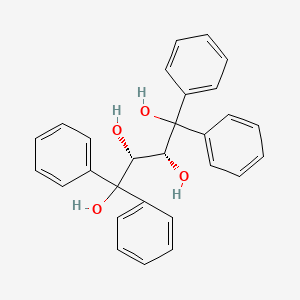

TETROL’s molecular formula, C28H26O4, features a central butane chain substituted with four phenyl groups at the 1- and 4-positions and hydroxyl groups at all four carbon atoms. The stereochemical arrangement of the hydroxyl groups is critical: the (2R,3R) configuration positions the hydroxyls on carbons 2 and 3 in a syn orientation relative to the butane backbone, while the 1- and 4-hydroxyls adopt an anti conformation. This geometry is stabilized by intramolecular hydrogen bonds between the 1,3-hydroxyl groups (O···O distance: 2.621–3.125 Å), as confirmed by single-crystal X-ray diffraction.

The bulky phenyl substituents create a sterically constrained chiral pocket, which preorganizes the molecule for guest inclusion. The SMILES notation (C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)O)O) illustrates the branching pattern, with phenyl rings extending perpendicularly from the central axis.

Table 1: Key Structural Properties of TETROL

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 426.5 g/mol | |

| Crystal System | Monoclinic | |

| Hydrogen Bond Network | Intermolecular O-H···O (2.621–3.125 Å) | |

| Stereochemistry | (2R,3R) configuration |

Hydrogen Bonding and Conformational Rigidity

TETROL’s hydroxyl groups participate in both intramolecular and intermolecular hydrogen bonding. Intramolecular 1,3-hydrogen bonds between the 1- and 3-hydroxyls lock the butane chain into an anti conformation, while intermolecular bonds facilitate dimerization in the crystalline state. This rigidity is pivotal for maintaining the chiral environment during guest encapsulation. Computational studies at the MP2/6-311++G(2df,2p) level corroborate that the syn arrangement of hydroxyls minimizes torsional strain, rendering the anti-butane conformation the most thermodynamically stable.

Structure

3D Structure

Properties

Molecular Formula |

C28H26O4 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetrol |

InChI |

InChI=1S/C28H26O4/c29-25(27(31,21-13-5-1-6-14-21)22-15-7-2-8-16-22)26(30)28(32,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26,29-32H/t25-,26-/m1/s1 |

InChI Key |

BAFXROPRJIXZKC-CLJLJLNGSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)([C@@H]([C@H](C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of TETROL typically involves multi-step organic reactions starting from chiral precursors and phenylmagnesium bromide (a Grignard reagent). The key steps include:

- Formation of the butane backbone with appropriate stereochemistry.

- Introduction of phenyl groups via nucleophilic addition of phenylmagnesium bromide.

- Installation of hydroxyl groups at the 1,2,3,4 positions to yield the tetraol structure.

Detailed Preparation Procedure

A representative and well-documented preparation method is as follows:

Step 1: Preparation of (2R,3R)-1,1,4,4-Tetraphenylbutanetetraol

- A solution of (2R,3R)-diethyl tartrate in tetrahydrofuran (THF) is added dropwise to a THF solution containing 6 equivalents of phenylmagnesium bromide.

- The reaction mixture is stirred until completion, then quenched with saturated ammonium chloride aqueous solution.

- The organic layer is extracted with ether, concentrated, and purified by column chromatography.

- The product obtained is this compound with a yield of approximately 48% and melting point around 149-150°C.

- Characterization data include IR (KBr) peaks at 3436 cm⁻¹ (OH stretch), 3058 cm⁻¹ (aromatic C-H), and 1598 cm⁻¹ (aromatic C=C), and ^1H-NMR signals consistent with aromatic protons and hydroxyl groups.

Step 2: Optional Derivatization

- The tetraol can be further modified, for example, to dimethoxy derivatives, but the core tetraol structure is obtained as above.

Reaction Scheme Summary

| Step | Reagents & Conditions | Outcome | Yield & Notes |

|---|---|---|---|

| 1 | (2R,3R)-diethyl tartrate + 6 equiv. PhMgBr in THF, quench with NH4Cl | Formation of TETROL | ~48%, m.p. 149-150°C; purified by chromatography |

Mechanistic Insights

- The Grignard reagent (phenylmagnesium bromide) attacks the carbonyl carbons of the diethyl tartrate, forming tertiary alcohol intermediates.

- The stereochemistry is controlled by the chiral diethyl tartrate starting material, ensuring the (2R,3R) configuration.

- Workup and purification yield the tetraol with four hydroxyl groups and four phenyl substituents.

Alternative Synthetic Routes and Related Compounds

- The synthesis of 1,1,4,4-tetraphenylbutane (a hydrocarbon precursor) involves reaction of phenylmagnesium bromide with dimethyl succinate, followed by dehydration and further functionalization to introduce hydroxyl groups.

- Oxidation, halogenation, and pyrolysis of related tetraphenylbutane derivatives have been studied to understand reactivity and to access various functionalized analogs.

- Comparative studies with structurally related compounds such as (2R,3R)-2,3-dimethoxy-1,1,4,4-tetraphenylbutane-1,4-diol highlight differences in host-guest chemistry and physical properties, which are relevant for tailoring synthesis and applications.

Research Findings on Preparation and Properties

- The preparation method involving phenylmagnesium bromide and diethyl tartrate is reproducible and yields enantiomerically pure TETROL suitable for supramolecular studies.

- Single crystal X-ray diffraction confirms the stereochemistry and hydrogen bonding motifs in the tetraol crystals, which are critical for its host ability.

- Thermal analysis shows that TETROL forms stable inclusion complexes with various guest molecules, indicating the importance of purity and stereochemical integrity achieved by the described synthetic methods.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2r,3r)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: Further reduction can lead to the formation of alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products

Oxidation: Tetraphenylbutane-1,2,3,4-tetraone.

Reduction: Tetraphenylbutane.

Substitution: Tetraphenylbutane derivatives with various functional groups.

Scientific Research Applications

Host-Guest Chemistry

TETROL has been extensively studied for its ability to form inclusion complexes with various guest molecules. This property is crucial for applications in separation science and catalysis.

Host Selectivity Studies

TETROL has demonstrated selective binding capabilities towards different organic guests. For instance:

- Cresol Isomers : TETROL selectively enclathrated para-cresol over meta- and ortho-cresol with a host:guest ratio of 2:1. The observed selectivity order was p-Cr (64.9%) > m-Cr (23.8%) > o-Cr (11.3%) .

- Methylcyclohexanones : The compound showed a preference for the axial conformers of 3- and 4-methylcyclohexanone in its inclusion complexes .

These selectivity patterns were elucidated through single crystal X-ray diffraction and thermal analyses, providing insights into the underlying hydrogen bonding interactions that govern host behavior.

Applications in Separation Science

Due to its selective binding properties, TETROL has potential applications in the separation of isomeric compounds:

- Separation of Aromatic Compounds : TETROL has been explored for its ability to separate isomers such as toluidines and anilines. In mixed guest systems, TETROL exhibited a preference for p-toluidine over other isomers .

- Purification of Amines : The compound's selectivity for amino-containing cyclic organic compounds suggests its utility in purifying mixtures containing such compounds .

Implications in Material Science

The unique structural characteristics of TETROL enable its application in material science:

Crystal Engineering

The formation of stable host-guest complexes can lead to the development of new materials with tailored properties. Research has indicated that TETROL can influence the crystallization process of various organic molecules, potentially leading to new phases or polymorphs .

Case Studies

Several studies have illustrated the practical applications of TETROL:

- Study on Host Selectivity : A comparative investigation revealed that TETROL could discriminate between different methylcyclohexanone guests based on their structure and hydrogen bonding capabilities .

| Guest Type | Host Selectivity Order |

|---|---|

| Methylcyclohexanones | 2 > 3 > 4 |

| Cresols | p-Cr > m-Cr > o-Cr |

This study highlighted the potential for TETROL to be used as a chiral selector in chromatographic applications.

Mechanism of Action

The mechanism of action of (2r,3r)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups can engage in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Host-Guest Chemistry

TETROL is often compared to structurally related host compounds, such as (2R,3R)-(–)-2,3-dimethoxy-1,1,4,4-tetraphenylbutane-1,4-diol (DMT). Key differences and similarities include:

Comparison with Pharmacologically Active Tetraols

Compounds like (1R,2S,3R)-1-(2-(Isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol (LX2932) share the tetraol backbone but differ in application. LX2932 acts as a sphingosine-1-phosphate lyase (SPL) inhibitor, reducing lymphocyte circulation in autoimmune disease models . In contrast, TETROL’s utility lies in supramolecular chemistry rather than pharmacology.

Stereochemical Comparisons with Metabolite Tetraols

Phenanthrene tetraols (e.g., Phe-(1S,2R,3S,4R)-tetraol) are metabolites of polycyclic aromatic hydrocarbons (PAHs) with stereochemistry dictating metabolic pathways. Over 96% of Phe-tetraol in smokers’ urine originates from the "reverse" diol epoxide pathway, emphasizing stereochemistry’s role in biological outcomes . TETROL’s (2R,3R) configuration similarly governs its host selectivity, paralleling the enantiomer-specific behavior of Phe-tetraols in metabolic systems.

Biological Activity

(2R,3R)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol, commonly referred to as TETROL, is a chiral compound known for its unique host-guest chemistry and potential applications in organic synthesis and separation processes. This article explores the biological activity of TETROL through various studies that highlight its selectivity in forming inclusion complexes with different guest molecules.

Host-Guest Chemistry

TETROL exhibits significant host capabilities for various organic compounds. Its ability to selectively encapsulate guest molecules is influenced by factors such as molecular size and shape. The following table summarizes key findings regarding TETROL's host-guest interactions:

Case Study 1: Selectivity in Cresol Isomers

In a study investigating the host selectivity of TETROL towards cresol isomers, it was found that TETROL preferentially enclathrated para-cresol over ortho- and meta-cresols. This selectivity was quantitatively assessed through crystallization experiments and confirmed by single crystal X-ray diffraction analysis. The results indicated that the host's preference was due to favorable interactions between the host and guest molecules, which were further supported by thermal analysis data correlating complex stability with selectivity .

Case Study 2: Enantiomeric Resolution

TETROL has been utilized as a resolving agent for chiral guests such as 2- and 3-methylcyclohexanone. In experiments designed to assess enantioselectivity, TETROL formed stable inclusion complexes with these guests at a ratio of 1:1. Polarimetry measurements indicated that TETROL could discriminate between enantiomers effectively. This property makes TETROL a valuable compound in asymmetric synthesis and chiral resolution processes .

Research Findings

Recent research has highlighted the versatility of TETROL in various applications:

Q & A

Q. Characterization Techniques :

- NMR Spectroscopy : and NMR are essential for confirming stereochemistry and regioselectivity.

- X-ray Crystallography : Resolves absolute configuration and crystal packing.

- Polarimetry : Validates optical purity by measuring specific rotation .

Advanced: How can researchers address contradictions in reported stereochemical outcomes when using different catalytic systems for synthesizing derivatives?

Discrepancies in stereochemical results often arise from variations in reaction conditions (e.g., solvent polarity, temperature, or catalyst choice). For example, chiral auxiliaries or transition-metal catalysts may favor different diastereomers. To resolve contradictions:

Systematic Screening : Test multiple catalytic systems (e.g., Rh-, Pd-, or organocatalysts) under controlled conditions.

Q. Methodological Innovations :

- Solvent Replacement : Use ethanol or water instead of toluene.

- Catalyst Recycling : Employ reusable catalysts (e.g., immobilized enzymes).

- Waste Reduction : Adopt one-pot syntheses to minimize purification steps.

Q. Example Comparison :

| Parameter | Traditional Method | Green Method |

|---|---|---|

| Methylating Agent | DDQ | Methanol |

| Base | LiAlH₄ | NaOH/KOH |

| Yield | 70–75% | 75–85% |

| Safety Risk | High (explosive) | Low |

| Environmental Impact | High (toxic byproducts) | Minimal |

| Data from |

Basic: What are the key challenges in scaling up laboratory-scale syntheses of this compound?

- Regioselectivity Loss : Larger batches may reduce control over reaction kinetics, leading to side products.

- Purification Complexity : Chromatography becomes impractical; switch to recrystallization or fractional distillation.

- Exothermic Reactions : Implement cooling systems to manage heat generation during exothermic steps (e.g., Grignard reactions) .

Advanced: How can spectroscopic data be reconciled with computational predictions in cases of anomalous stereochemical assignments?

Anomalies often arise from dynamic effects (e.g., atropisomerism) or crystal packing forces. Strategies include:

Variable-Temperature NMR : Detect conformational equilibria.

Solid-State Analysis : Compare X-ray structures with DFT-optimized geometries.

Solvent-Dependent Studies : Assess how solvent polarity influences observed configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.